

In-Depth Technical Guide: GPR84 Activation by OX04529

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the activation of G-protein coupled receptor 84 (GPR84) by the novel agonist **OX04529**. It is intended for an audience with a strong background in pharmacology, cell biology, and drug discovery. This document details the signaling pathway of GPR84 upon activation by **OX04529**, presents key quantitative data, outlines detailed experimental protocols for relevant assays, and includes visualizations to facilitate understanding.

Introduction to GPR84 and OX04529

G-protein coupled receptor 84 (GPR84) is a metabolic receptor primarily expressed in immune cells and has been implicated in inflammation, metabolic disorders, and cancer.[1] As an orphan GPCR, the full range of its endogenous ligands and physiological roles are still under active investigation.

OX04529 is a recently developed potent, selective, and orally active agonist of GPR84.[1][2] A significant characteristic of **OX04529** is its strong bias towards the G-protein signaling pathway, with minimal to no recruitment of β -arrestin-2.[1] This biased agonism makes **OX04529** a valuable tool for dissecting the distinct downstream effects of G-protein-mediated GPR84 signaling.

Quantitative Data Summary



The following tables summarize the key quantitative parameters of **OX04529** in relation to GPR84 activation and its pharmacokinetic properties.

Table 1: In Vitro Potency and Efficacy of OX04529

| Parameter | Value | Cell Line | Assay Type | Reference |
|-----------------------------|--|---------------|--|-----------|
| EC50 (cAMP Inhibition) | 0.0185 nM | CHO-hGPR84 | Forskolin- induced cAMP production | [1][2] |
| β-arrestin-2 Recruitment | No detectable effect up to 80 μΜ | Not specified | β-arrestin assay | |

Table 2: In Vitro ADME and In Vivo Pharmacokinetics of OX04529 in Mice

| Parameter | Value | Species | Notes | Reference |
|----------------------------------|-------------------------|-----------------------------------|---------------------------------|-----------|
| t1/2 (Mouse Liver Microsomes) | 104.7 min | Mouse | In vitro | [1] |
| Clearance (CL) | 13.2 μL/min/mg | Mouse | In vitro | [1] |
| Cytotoxicity | No signs up to 30 μM | CHO-hGPR84 and CHO-K1 cells | 20h incubation | [1] |
| Half-life (t1/2) | 0.888 min | Mouse | 10 mg/kg oral administration | [1] |
| Cmax | 310 nM | Mouse | 10 mg/kg oral administration | [1] |
| Mean Residence Time (MRT) | 1.35 h | Mouse | 10 mg/kg oral administration | [1] |

GPR84 Signaling Pathway

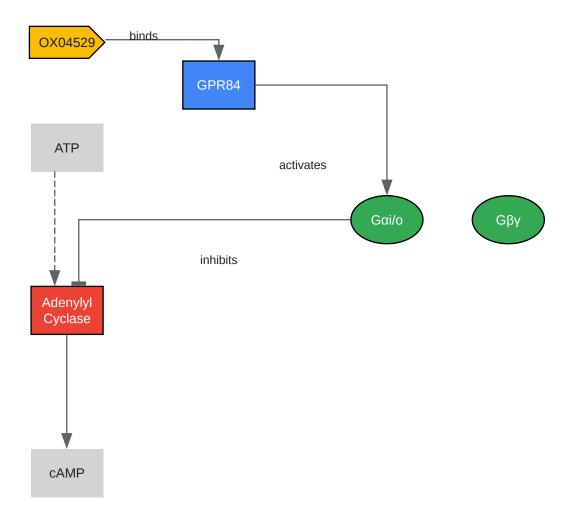




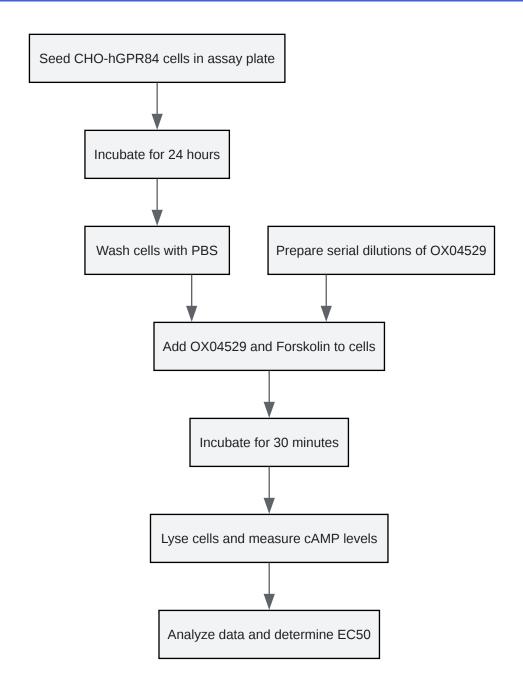


Upon activation by an agonist like **OX04529**, GPR84 primarily couples to the $G\alpha i/o$ family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The strong G-protein signaling bias of **OX04529** means that this pathway is preferentially activated, with negligible engagement of the β -arrestin pathway.

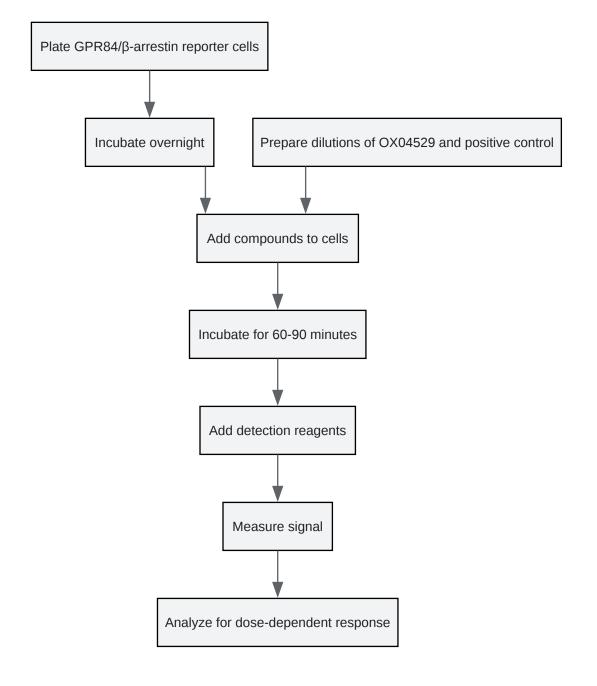












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